Polygalasaponin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

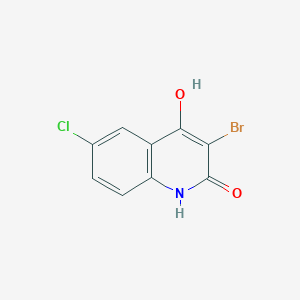

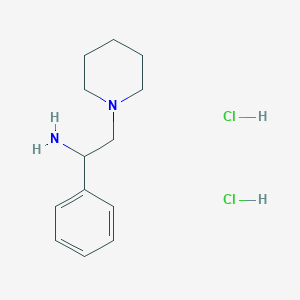

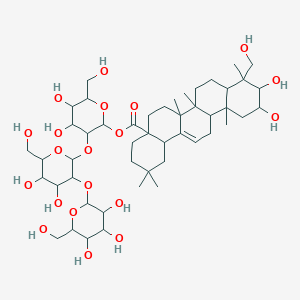

Polygalasaponin B is a type of triterpene saponin . It is one of the main components responsible for the action of Polygala tenuifolia and has been shown to improve cognitive impairment effectively .

Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. It is likely synthesized via β-amyrin as a common precursor . The Polygala saponins share the oleanane backbone structure .Molecular Structure Analysis

The molecular formula of this compound is C48H78O20 . Its molecular weight is 975.12 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple pathways. For instance, Polygalasaponin F has been shown to ameliorate middle cerebral artery occlusion-induced focal ischemia/reperfusion injury in rats through inhibiting the TXNIP/NLRP3 signaling pathway .Physical And Chemical Properties Analysis

This compound has a molecular weight of 975.12 and a molecular formula of C48H78O20 . It is insoluble in water at 25 ºC .Scientific Research Applications

Antipsychotic Potential

Polygalasaponins, including Polygalasaponin B, derived from Polygala tenuifolia Willdenow, have shown potential antipsychotic efficacy. They demonstrate both dopamine and serotonin receptor antagonist properties in vivo, suggesting their utility as antipsychotic agents (Chung et al., 2002).

Anti-Inflammatory Activity

A study on the roots of Polygala japonica identified polygalasaponin compounds exhibiting significant anti-inflammatory activity. These compounds inhibited nitrite and PGE2 production and reduced the expression of pro-inflammatory cytokines, presenting potential therapeutic applications for neuro-inflammatory disorders (Quang et al., 2018).

Cognitive Enhancement

Polygalasaponins have been studied for their cognitive-enhancing effects. In a study on amnesic mice, a hydrolysate of polygalasaponins improved spatial reference memory and exhibited antioxidant properties, indicating potential benefits against amnesia (Xu et al., 2011).

Cardioprotection

Research on polygalasaponin F highlighted its protective effect on ischemic myocardial injury in neonatal rats with hypoxic-ischemic brain damage. The mechanisms involved reducing oxidative stress and apoptosis in myocardial cells, suggesting potential for clinical cardioprotection (Zhou et al., 2019).

Anxiolytic and Sedative-Hypnotic Activities

Polygalasaponins from Polygala tenuifolia exhibited anxiolytic and sedative-hypnotic activities in mice. These effects, along with a relatively safe dose range, support the traditional use of Polygala tenuifolia root in folk medicine as an anxiolytic and sedative-hypnotic drug (Yao et al., 2010).

Sleep-Enhancing Effects

Tenuifolin, a saponin derived from Radix Polygalae, showed significant sleep-enhancing effects in mice. This effect was mediated by the activation of GABAergic systems and/or inhibition of noradrenergic systems, highlighting the potential of P. tenuifolia in developing phytomedicines with hypnotic properties (Cao et al., 2016).

Neuroinflammatory Regulation

Polygalasaponin F inhibited the release of neuroinflammatory cytokines and regulated the NF-κB-signaling pathway. This suggests its potential application in neuroinflammatory conditions (Wei et al., 2014).

Learning and Memory Improvement

Polygalasaponin XXXII improved hippocampal-dependent learning and memory in animal models, suggesting its efficacy as a cognition-enhancing therapeutic drug (Xue et al., 2009).

Protective Effects on PC12 Cells

Future Directions

Properties

IUPAC Name |

[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-43(2)11-13-48(14-12-46(5)21(22(48)15-43)7-8-28-44(3)16-23(53)38(61)45(4,20-52)27(44)9-10-47(28,46)6)42(62)68-41-37(34(59)31(56)26(19-51)65-41)67-40-36(33(58)30(55)25(18-50)64-40)66-39-35(60)32(57)29(54)24(17-49)63-39/h7,22-41,49-61H,8-20H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWZFELTQYQSAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1496563.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B1496568.png)